Product packaging for L-VALINE (15N)(Cat. No.:)

L-VALINE (15N)

Cat. No.: B1579850
M. Wt: 118.14
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of 15N Isotopic Labeling in Amino Acid Studies

Nitrogen-15 (B135050) (15N) is a particularly powerful stable isotope for studying amino acids and proteins, as nitrogen is a fundamental component of all amino acids. By labeling an amino acid with 15N, researchers can specifically trace the pathways of nitrogen metabolism and protein dynamics.

One of the most significant applications of 15N-labeled amino acids is in the field of proteomics for quantifying protein synthesis and turnover. When cells are grown in a medium containing 15N-labeled amino acids, newly synthesized proteins will incorporate these heavier amino acids. nih.gov Using mass spectrometry, scientists can distinguish between the "old" proteins (containing 14N) and the "new" proteins (containing 15N). This allows for the precise measurement of the rate at which specific proteins are being synthesized, providing critical insights into cellular regulation, disease processes, and the response to therapeutic interventions. nih.gov

A prominent method utilizing this principle is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). While SILAC often uses labeled arginine and lysine, the principle extends to other amino acids like valine to investigate specific metabolic questions. For instance, studies have used 15N-labeled amino acids to measure protein synthesis in pancreatic cancer cells, demonstrating how the incorporation of the isotope leads to a detectable mass shift in newly created proteins. nih.gov

Furthermore, 15N-labeled amino acids, including L-Valine (15N), are crucial for investigating amino acid metabolism in vivo. For example, research in infants used D-[15N] valine to investigate the utilization of D-amino acids, showing that a significant portion was excreted unchanged, indicating poor utilization compared to L-isomers. nih.gov Another study in rats used 15N-labeled leucine (B10760876) to explore how different proportions of branched-chain amino acids (BCAAs), including valine, affect nitrogen utilization in both normal and liver-injured states. nih.gov The results indicated that high levels of valine supplementation were less effective for leucine utilization in the context of liver injury. nih.gov

The following table summarizes key findings from the study on liver-injured rats, illustrating how 15N tracers are used to quantify metabolic differences.

GroupTissueOutcome
CCl4-rats (Liver-injured) Liver Protein15N enrichment was significantly lower in the high-valine group compared to the low-valine group.
CCl4-rats (Liver-injured) Brain (Non-protein)The highest 15N enrichment was observed in the low-valine group.
CCl4-rats (Liver-injured) Skeletal Muscle (Non-protein)15N enrichment was significantly lower in the high-valine group compared to the low-valine group.
CCl4-rats (Liver-injured) Urinary Urea15N enrichment was significantly higher in the high-valine group compared to the low-valine group.
Control rats Serum Albumin & Muscle ProteinHigher 15N enrichment was seen in the standard BCAA proportion group compared to others.
This table is based on data from a study investigating the effect of valine proportions on 15N-L-leucine utilization in control and liver-injured rats. nih.gov

These examples underscore the utility of 15N isotopic labeling in amino acid studies, providing detailed, quantitative data on complex biological processes that would be otherwise difficult to obtain.

Properties

Molecular Weight

118.14

Purity

98%

Origin of Product

United States

Methodologies for Synthesis and Isotopic Labeling of L Valine 15n

Chemical Synthesis Approaches for ¹⁵N-Enriched L-Valine

Chemical synthesis offers precise control over the placement of isotopic labels. For L-valine (¹⁵N), this involves stereoselective methods and the use of ¹⁵N-labeled precursors.

Stereoselective Synthetic Routes for ¹⁵N-Labeled L-Valine

Achieving the correct stereochemistry (the L-configuration) is paramount in the synthesis of biologically active amino acids. One notable method involves the stereoselective electrophilic amination of Oppolzer's acyl sultams. This technique utilizes a chiral auxiliary to direct the addition of a nitrogen-containing group, ensuring the formation of the desired L-isomer. For instance, using 1-chloro-1-[¹⁵N]nitrosocyclohexane as the ¹⁵N source, researchers have successfully synthesized L-[α-¹⁵N]valine with high enantiomeric excess (97.2–99.5% e.e.). researchgate.netiaea.org The process involves the hydroxyamination of an (S)-acylbornane-10,2-sultam, followed by reduction and subsequent cleavage of the chiral auxiliary to yield the final L-[¹⁵N]valine product. researchgate.netiaea.org This approach is versatile and can be adapted to produce various ¹³C and/or ¹⁵N isotopomers of α-amino acids by starting with appropriately labeled acyl sultams. researchgate.netiaea.org

Another strategy focuses on the synthesis of stereoselectively β-deuterated ¹⁵N-labeled amino acids. doi.org This method employs an isotopically labeled glycine (B1666218) equivalent and an enantiotopically deuterated electrophile. doi.org The key step is the alkylation of a chiral glycine template, which proceeds with high stereoselectivity to establish the correct configuration at the α-carbon. doi.org

Utilization of ¹⁵N-Ammonium Salts and Nitrites as Precursors

¹⁵N-labeled ammonium (B1175870) salts, such as ¹⁵NH₄Cl, and nitrites serve as fundamental building blocks for introducing the ¹⁵N isotope. researchgate.netiaea.orgnih.gov Enzymatic synthesis provides an efficient route to L-[¹⁵N]-valine from its corresponding α-keto acid, α-ketoisovalerate. iaea.orgnih.govresearchgate.net This biosynthesis often employs a bacterial NAD-dependent amino acid dehydrogenase, like leucine (B10760876) dehydrogenase (LeuDH), as a catalyst. iaea.org To ensure the continuous operation of the enzyme, a cofactor regeneration system, such as one using glucose dehydrogenase (GlucDH) and glucose, is included to regenerate NADH. iaea.org This enzymatic approach is highly stereospecific, producing only the L-isomer, and can be scaled to produce gram quantities with high yields (≥90%). iaea.org

Recent advancements have also demonstrated a sustainable electrochemical pathway to synthesize ¹⁵N-amino acids from ¹⁵N-nitrite (¹⁵NO₂) and biomass-derived ketonic acids under ambient conditions. researchgate.net This method proceeds through a ¹⁵N-nitrite→¹⁵NH₂OH→¹⁵N-pyruvate oxime→¹⁵N-alanine reaction pathway, showcasing a green alternative to traditional chemical methods that may require high temperatures or toxic reagents. researchgate.net

Biosynthetic and Metabolic Labeling Strategies in Biological Systems

Living organisms and their cellular machinery provide powerful platforms for producing isotopically labeled proteins, where ¹⁵N-L-valine is a constituent amino acid. These methods are broadly categorized into cell-based and cell-free systems.

Cell-Based Protein Isotopic Labeling in Prokaryotic Systems (e.g., Escherichia coli)

Escherichia coli (E. coli) is a widely used prokaryotic host for producing isotopically labeled proteins due to its rapid growth, well-understood genetics, and ability to grow in minimal media. nih.govportlandpress.compnas.org For uniform ¹⁵N labeling, E. coli is cultured in a minimal medium where the sole nitrogen source is a ¹⁵N-labeled compound, typically ¹⁵NH₄Cl. nih.govnih.gov The bacteria then synthesize all of their nitrogen-containing biomolecules, including L-valine, incorporating the ¹⁵N isotope.

A significant challenge in labeling valine and leucine is that they share a common biosynthetic intermediate, α-ketoisovalerate. nih.govresearchgate.net This can lead to unintended labeling of leucine when only valine labeling is desired. To circumvent this, specific labeling strategies have been developed. One approach is to use auxotrophic E. coli strains, which have been genetically modified to lack certain enzymes in their amino acid biosynthesis pathways. researchgate.netnih.gov For instance, deleting the ilvD and leuB genes, which encode enzymes for isoleucine and leucine synthesis respectively, can block these pathways and allow for more specific incorporation of labeled valine. researchgate.net Another method involves supplementing the growth medium with unlabeled L-leucine to inhibit the incorporation of the labeled precursor into the leucine biosynthesis pathway. researchgate.netnih.gov

PrecursorLabeling OutcomeSystemKey Considerations
¹⁵NH₄ClUniform ¹⁵N labeling of all amino acidsE. coliCost-effective for general labeling. nih.govnih.gov
¹⁵N-L-ValineSpecific labeling of valine residuesE. coliCan be used in auxotrophic strains to prevent scrambling. nih.govresearchgate.net
¹⁵N-α-ketoisovalerateLabeling of both valine and leucineE. coliShared biosynthetic precursor. nih.govresearchgate.net

Cell-Based Protein Isotopic Labeling in Eukaryotic Systems (e.g., Mammalian Cells, Cyanobacteria)

For many human proteins, particularly those requiring complex post-translational modifications, expression in eukaryotic systems like mammalian cells is necessary. nih.govsilantes.comresearchgate.net Isotope labeling in mammalian cells, such as Human Embryonic Kidney 293 (HEK293) cells, is more complex and expensive than in E. coli. researchgate.netbiorxiv.org Mammalian cells require a richer growth medium containing all essential amino acids. nih.gov

To achieve ¹⁵N labeling, one can use specially formulated media where all or specific amino acids are ¹⁵N-labeled. silantes.com For specific labeling of valine, the medium is supplemented with ¹⁵N-L-valine, while the other amino acids remain unlabeled. biorxiv.org A common strategy involves growing cells in an inexpensive, unlabeled medium and then switching to a labeling medium for the protein expression phase. researchgate.netbiorxiv.org This approach is economical but may result in label incorporation rates of 70-95% due to the presence of pre-existing unlabeled metabolites. biorxiv.org

Another cost-effective method involves using labeled amino acid extracts from microorganisms. researchgate.netbiorxiv.org For example, extracts from algae or bacteria grown on ¹⁵N sources can be used to supplement the mammalian cell culture medium. nih.govbiorxiv.org

Microalgae, such as Chlamydomonas reinhardtii, represent another eukaryotic system for producing ¹⁵N-labeled amino acids. nih.gov By culturing a wall-deficient strain in a medium with ¹⁵NH₄Cl as the sole nitrogen source, high isotopic enrichment (average of 99.56 ± 0.05%) of proteinogenic amino acids, including valine, can be achieved. nih.gov This strain is advantageous as it only assimilates ammonia, preventing isotopic dilution from other nitrogen sources. nih.gov

SystemLabeling StrategyAdvantagesChallenges
Mammalian Cells (e.g., HEK293)Supplementing media with ¹⁵N-L-valine or ¹⁵N-labeled cell extracts. researchgate.netbiorxiv.orgProper protein folding and post-translational modifications. nih.govsilantes.comHigh cost, lower yields, potential for incomplete labeling. nih.govsilantes.combiorxiv.org
Cyanobacteria/MicroalgaeGrowth in media with ¹⁵NH₄Cl as the sole nitrogen source. nih.govCost-effective, high isotopic enrichment. nih.govRequires subsequent protein extraction and hydrolysis. nih.gov

Cell-Free Protein Expression Systems with ¹⁵N-Labeled Precursors

Cell-free protein synthesis (CFPS) systems offer an alternative to cell-based methods, providing greater control over the reaction environment and minimizing metabolic scrambling. nih.govqiagen.comoup.com These systems use cell extracts (typically from E. coli or wheat germ) that contain the necessary machinery for transcription and translation. oup.comresearchgate.net

For ¹⁵N-L-valine specific labeling, ¹⁵N-L-valine is added to the reaction mixture along with the other 19 unlabeled amino acids. qiagen.com This approach avoids the complexities of cellular uptake and metabolic cross-conversion, leading to clean, residue-specific labeling. nih.govqiagen.com CFPS is particularly advantageous for producing proteins that are toxic to host cells or for high-throughput screening of expression constructs. qiagen.com The efficiency of these systems allows for the production of milligram quantities of labeled protein within hours. qiagen.com While issues with the scrambling of some amino acids like aspartate and glutamate (B1630785) can occur, these can often be mitigated by using small molecule inhibitors of transaminase enzymes. nih.gov

Selective Amino Acid ¹⁵N-Labeling Techniques (e.g., ILV-Labeling)

Selective ¹⁵N-labeling of specific amino acid types, such as L-valine, is a powerful strategy in biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy. This approach simplifies crowded spectra, which is particularly beneficial for studying large proteins or protein complexes. biorxiv.orgportlandpress.com One prominent technique is known as ILV-labeling, which focuses on the selective labeling of Isoleucine, Leucine, and Valine. cortecnet.comnih.govprotein-nmr.org.uk

The core principle of selective ¹⁵N-valine labeling involves providing ¹⁵N-labeled L-valine in a growth medium that contains all other amino acids in their unlabeled (¹⁴N) form. sigmaaldrich.com This encourages the host expression system, such as E. coli or mammalian cells like Human Embryonic Kidney (HEK) 293 cells, to directly incorporate the supplied ¹⁵N-valine into the protein being synthesized, while using the unlabeled amino acids for the rest of the protein structure. biorxiv.orgsigmaaldrich.com

For ILV-labeling, specific metabolic precursors are often used to enhance labeling efficiency and minimize isotopic scrambling. cortecnet.comckgas.com For instance, α-ketoisovalerate is a precursor for both leucine and valine biosynthesis. cortecnet.comprotein-nmr.org.ukckgas.com By supplying labeled α-ketoisovalerate, it's possible to achieve selective labeling of these amino acids. cortecnet.comckgas.com To specifically label valine and prevent the label from being incorporated into leucine, an excess of unlabeled leucine can be added to the medium, which shifts the metabolic equilibrium towards valine synthesis. biorxiv.org

In bacterial expression systems, the prevention of enzymatic activity that leads to isotope scrambling is crucial. Aminotransferases are key enzymes responsible for transferring the ¹⁵N-amino group from the labeled amino acid to the cellular amine pool, which can then be used to synthesize other amino acids. tandfonline.com The use of aminotransferase inhibitors, such as (aminooxy)acetic acid, has been shown to significantly reduce this scrambling effect. tandfonline.com

In mammalian expression systems like HEK293 cells, selective ¹⁵N-valine labeling has also been demonstrated. biorxiv.orgnih.gov For example, using a medium supplemented with 150 mg/l of ¹⁵N-Valine, along with a mixture of unlabeled amino acids, can result in the successful production of a protein with selectively labeled valine residues. biorxiv.org While some residual metabolic activity and a small degree of isotope scrambling might still occur in mammalian cells, this approach provides simplified spectra for functional NMR studies. biorxiv.org

The following table summarizes key aspects of selective ¹⁵N-labeling techniques for L-valine.

Technique/AspectDescriptionKey Precursors/ReagentsExpression SystemRef
Selective ¹⁵N-Labeling Supplementing growth media with ¹⁵N-L-valine and unlabeled forms of all other amino acids.¹⁵N-L-valineE. coli, HEK293 cells biorxiv.orgsigmaaldrich.com
ILV-Labeling Focuses on selectively labeling Isoleucine, Leucine, and Valine. Often uses metabolic precursors.α-ketoisovalerate, α-ketobutyrateE. coli cortecnet.comnih.govckgas.com
Scrambling Prevention (Bacterial) Inhibition of aminotransferases to prevent the transfer of the ¹⁵N label to other amino acids.(aminooxy)acetic acidE. coli tandfonline.com
Scrambling Prevention (Mammalian) Adding an excess of unlabeled leucine when using α-ketoisovalerate to direct labeling towards valine.Unlabeled LeucineHEK293 cells biorxiv.org

Considerations for Isotopic Enrichment and Scrambling in vivo

High-resolution mass spectrometry of proteolytic peptides (e.g., from trypsin digestion) of the labeled protein can reveal the isotopic distribution. acs.orgpitt.edu By analyzing the mass spectra, it is possible to determine the percentage of peptides that have incorporated the ¹⁵N label. nih.govacs.org For instance, MALDI-FTICR-MS can be used to observe clear shifts in the peak multiplet of peptides, indicating isotope incorporation. nih.gov The abundances of the isotope peaks are then fitted to statistically calculated values to quantify the level of enrichment. nih.gov

For example, in a study using HEK293 cells for expression, the isotope incorporation for a sample labeled with ¹⁵N-Valine, Isoleucine, and Leucine was estimated to be 30 ±14%. nih.gov Another approach involves comparing the integrated cross-peak volumes in ¹⁵N-HSQC spectra between selectively labeled and uniformly ¹⁵N-labeled protein samples. anu.edu.au

The following table presents a hypothetical example of assessing ¹⁵N incorporation efficiency in a target protein.

Peptide SequenceExpected Labeled ResidueMS Analysis MethodObserved ¹⁵N IncorporationPotential for ScramblingRef
SAMPEGYVQERValine (V)High-Resolution MS55%Yes, loss of ¹⁵N from Val observed acs.org
AVVFLEPQWYRValine (V*), LeucineTandem MS (MS/MS)Complex pattern indicating multiple labeled and unlabeled statesYes, loss of ¹⁵N and incorporation into other residues acs.org
GFP-CD16a (VIL sample)Valine, Isoleucine, LeucineMALDI-FTICR-MS30% ± 14%Yes, significant scrambling observed for I, L, V nih.gov

Metabolic scrambling is a significant challenge in selective isotopic labeling, where the host organism's metabolic pathways transfer the ¹⁵N isotope from the intended L-valine to other amino acids. tandfonline.comacs.org This leads to undesired signals in the NMR spectrum and can complicate data analysis. acs.org Several strategies can be employed to mitigate these effects.

In bacterial systems, a primary cause of scrambling is the action of aminotransferases. tandfonline.com These enzymes can be inhibited by adding specific chemical inhibitors to the growth medium. For instance, (aminooxy)acetic acid, an inhibitor of pyridoxal-phosphate-dependent enzymes like aminotransferases, has been shown to greatly reduce isotope scrambling. tandfonline.com Another approach in E. coli is to add specific metabolic precursors that can help prevent the interconversion between amino acids. For example, the addition of succinate, isoleucine, and α-ketoisovalerate has been used to reduce scrambling when labeling alanine (B10760859). ethz.ch

In mammalian cells, such as HEK293, L-valine is one of the six amino acids that exhibit a high degree of scrambling. nih.govnih.govcdc.gov However, tuning the culture conditions can help suppress this effect. One effective method is to reduce the concentration of the labeled amino acid (e.g., ¹⁵N-valine) while maintaining the concentration of the unlabeled amino acids. nih.gov This approach is thought to increase the proportion of the exogenous labeled amino acid that is directly incorporated into the protein, leaving less available for metabolic conversion to other amino acids. nih.gov For example, reducing the concentration of labeled valine to 25 mg/L in HEK293 cell cultures has been shown to suppress scrambling. nih.gov

Furthermore, when using metabolic precursors like α-ketoisovalerate for valine labeling, scrambling to leucine can be a problem. This can be mitigated by adding an excess of unlabeled leucine to the culture medium, which pushes the metabolic equilibrium towards the synthesis of valine from the labeled precursor. biorxiv.org Limiting the duration of protein expression can also help minimize the extent of isotope scrambling. anu.edu.au

The following table outlines strategies to mitigate metabolic scrambling of ¹⁵N from L-valine.

Mitigation StrategyMechanismTarget Expression SystemKey Reagents/ConditionsRef
Aminotransferase Inhibition Blocks the enzymatic transfer of the ¹⁵N-amino group.E. coli(aminooxy)acetic acid tandfonline.com
Tuning Culture Conditions Reduces the amount of labeled amino acid available for metabolic conversion.HEK293 cellsLowering concentration of ¹⁵N-L-valine (e.g., to 25 mg/L) nih.gov
Metabolic Equilibrium Shift Excess unlabeled amino acid prevents the labeled precursor from being converted to an undesired labeled amino acid.Mammalian cellsExcess unlabeled Leucine when using labeled α-ketoisovalerate biorxiv.org
Limited Expression Time Reduces the time available for metabolic pathways to cause scrambling.GeneralShorter incubation/expression times (e.g., < 8 hours) anu.edu.au
Addition of Precursors Prevents interconversion between amino acids.E. coliSuccinate, Isoleucine, α-ketoisovalerate ethz.ch

Advanced Analytical Techniques for L Valine 15n in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a primary method for determining the three-dimensional structures of proteins in solution at an atomic level. duke.edu The use of isotope-labeled proteins, such as those containing L-valine (¹⁵N), is often necessary to overcome spectral overlap and enhance signal sensitivity, particularly for larger molecules. nih.gov

¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy

The ¹H-¹⁵N HSQC experiment is a cornerstone of protein NMR, providing a unique signal for each nitrogen-hydrogen bond in the protein backbone, with the exception of the N-terminal and proline residues. duke.edu This results in a "fingerprint" spectrum of the protein, where the dispersion of signals can indicate whether a protein is folded or disordered. magritek.com

Selective labeling with ¹⁵N-valine is a powerful strategy to reduce the complexity of ¹H-¹⁵N HSQC spectra, especially for proteins larger than 30 kDa where uniform ¹⁵N labeling leads to crowded spectra. biorxiv.orgresearchgate.net By only labeling the valine residues, the number of signals in the HSQC spectrum is significantly reduced, which helps to relieve spectral overlap. biorxiv.orgresearchgate.net This approach has been successfully used to study various proteins, including a variant of the EGFP protein containing 18 valine residues, where all expected resonances were observed in the ¹H-¹⁵N HSQC spectrum. jenabioscience.com In another study, ¹⁵N-valine labeling of yeast ubiquitin allowed for the observation of all four valine residues in the HSQC spectrum. researchgate.net

While selective labeling simplifies spectra, it can sometimes lead to limited sensitivity in larger systems. biorxiv.org However, even with a low incorporation level of ¹⁵N-valine (e.g., ~4.5%), high-quality ¹H-¹⁵N HSQC spectra can be obtained, demonstrating the feasibility of this cost-effective labeling strategy. jenabioscience.com

Table 1: Applications of ¹H-¹⁵N HSQC with L-VALINE (¹⁵N) Labeling

Application Protein/System Key Finding Citation
Reduce spectral crowding Proteins >30 kDa Selective ¹⁵N-valine labeling simplifies spectra compared to uniform labeling. biorxiv.orgresearchgate.net
Resonance assignment EGFP variant All 18 valine residues were detected and assigned in the HSQC spectrum. jenabioscience.com
Structural studies Yeast ubiquitin The four valine residues were successfully observed. researchgate.net
Feasibility of low enrichment EGFP High-quality spectra were obtained with only ~4.5% ¹⁵N-valine incorporation. jenabioscience.com

¹³C-¹⁵N NMR Spectroscopy for Structural and Dynamic Studies

Combining ¹⁵N labeling of valine with ¹³C labeling provides a powerful toolkit for in-depth structural and dynamic analysis of proteins. chempep.comisotope.com Triple-resonance NMR experiments that correlate ¹H, ¹³C, and ¹⁵N nuclei are standard for assigning the chemical shifts of proteins. acs.org

Fractional ¹³C-labeling, in conjunction with uniform ¹⁵N-labeling, can provide unique information about amino acid types due to their specific biosynthetic pathways, resulting in distinct ¹³C-fine structures. mdpi.com This technique is particularly useful for the reliable stereospecific assignment of diastereotopic methyl groups in valine and leucine (B10760876). mdpi.comligsciss.com

Solid-state NMR (ssNMR) also benefits from selective ¹³C and ¹⁵N labeling for characterizing the structure of self-assembled peptides. nih.gov Experiments like Rotational Echo Double Resonance (REDOR) can measure ¹³C-¹⁵N dipolar couplings to probe internuclear distances. nih.gov For instance, in studies of model compounds like ¹⁵N-acetyl-valine, the identity of the ¹⁵N site is unambiguous, simplifying the analysis of polarization transfer dynamics between ¹⁵N and ¹³C nuclei. osu.edu

Table 2: ¹³C-¹⁵N NMR Studies Utilizing L-VALINE (¹⁵N)

Technique Application Key Information Gained Citation
Triple-Resonance NMR Resonance Assignment Backbone and sidechain chemical shift assignments. acs.org
Fractional ¹³C-Labeling Stereospecific Assignment Assignment of valine and leucine methyl groups. mdpi.comligsciss.com
Solid-State NMR (REDOR) Inter-atomic Distances Measurement of ¹³C-¹⁵N dipolar couplings. nih.gov
Polarization Transfer Studies Spin Dynamics Analysis of magnetization transfer between ¹⁵N and ¹³C. osu.edu

Application in Large Biomolecule Characterization by NMR

The study of large proteins and protein complexes by NMR presents significant challenges due to rapid signal decay and extensive resonance overlap. vanderbilt.edu Isotope labeling strategies, including the use of ¹⁵N-valine, are critical for overcoming these limitations. unl.pt

For proteins larger than 40-60 kDa, even with deuteration to improve resolution, uniform ¹³C/¹⁵N labeling can be challenging. nih.gov Selective labeling with ¹⁵N-valine, often in combination with ¹³C-methyl labeling of isoleucine, leucine, and valine (ILV labeling), provides a powerful approach to probe the structure and dynamics of these large systems. biorxiv.orgnih.gov This is because methyl groups have favorable relaxation properties, leading to sharper signals and higher sensitivity. biorxiv.org

The combination of ¹⁵N-valine labeling with deuteration and selective protonation of methyl groups has been instrumental in the study of high-molecular-weight proteins. unl.ptutoronto.ca For example, a protocol using ¹³C/¹H pyruvate (B1213749) as the sole carbon source in D₂O media allows for the production of proteins that are selectively protonated at the methyl groups of alanine (B10760859), valine, and leucine. vanderbilt.edu This approach significantly improves the quality of spectra for large proteins. utoronto.ca

Mass Spectrometry (MS) Based Detection and Quantification

Mass spectrometry is a highly sensitive analytical technique that can be used to determine the molecular weight of compounds and to elucidate their structure. When combined with isotope labeling, MS becomes a powerful tool for quantitative proteomics and for verifying the incorporation of labeled amino acids.

High-Resolution Mass Spectrometry for Isotopic Fine Structure Analysis

High-resolution mass spectrometry (HRMS) can distinguish between molecules with very similar masses, including isotopologues (molecules that differ only in their isotopic composition). acs.org This capability is essential for analyzing the incorporation of ¹⁵N-labeled valine into proteins.

In a study analyzing free amino acids in soil, HRMS with a resolution of 50,000 was able to separate different stable isotope-labeled analogues. acs.orgacs.org The use of ¹³C-labeled internal standards alongside ¹⁵N-labeled tracers greatly improved the accuracy of quantification. acs.orgacs.org Similarly, in protein studies, HRMS can be used to measure the percent incorporation of ¹⁵N-labeled amino acids. acs.org The mass shift caused by the ¹⁵N label allows for the clear identification and quantification of the labeled species. acs.org

Tandem Mass Spectrometry (MS/MS) for Label Localization

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected ion and the analysis of the resulting fragment ions. This technique is invaluable for determining the specific location of an isotope label within a molecule. nih.gov

When a peptide containing a ¹⁵N-labeled valine is subjected to MS/MS, the resulting fragment ions will show a mass shift if they contain the labeled residue. nih.gov For example, in the analysis of a peptide derivatized with ¹⁵N-labeled 4-amidinobenzoic acid, the N-terminal fragment ions (b-ions) showed a characteristic mass shift, allowing for their unambiguous identification. nih.gov This principle is also applied to localize ¹⁵N labels within peptides from proteins. By analyzing the fragmentation pattern, researchers can confirm that the ¹⁵N label is indeed incorporated into the intended valine residue and has not been scrambled to other amino acids through metabolic pathways. nih.gov In one study, MS/MS analysis of a peptide containing a single ¹⁵N label in isoleucine confirmed the location of the label, as all detected b-ions contained the ¹⁵N, while the C-terminal y-ions did not. acs.org

Comparative Metabolomics Utilizing ¹⁵N-Labeling

Comparative metabolomics leverages stable isotope labeling to differentiate and quantify metabolites between two or more biological samples. The use of ¹⁵N-labeled compounds, such as L-VALINE (¹⁵N), is particularly advantageous for studying nitrogen metabolism and identifying nitrogen-containing metabolites. acs.orgresearchgate.net

In this approach, one set of cells or organisms is cultured in a medium containing a ¹⁵N-labeled nitrogen source, leading to the incorporation of the heavy isotope into all nitrogen-containing metabolites, including amino acids like L-valine. nih.gov A control group is cultured in a standard medium with the natural abundance of isotopes. By mixing the extracts from both labeled and unlabeled samples, researchers can use mass spectrometry (MS) to distinguish between the two sets of metabolites based on their mass difference. acs.org

Detailed Research Findings:

A key application of this technique is in the discovery of novel secondary metabolites and the elucidation of their biosynthetic pathways. For instance, in a study involving cyanobacteria, researchers used ¹⁵N-labeling to match biosynthetic gene clusters with their corresponding nitrogen-containing products. researchgate.netnih.gov By comparing the metabolomes of ¹⁵N-labeled and unlabeled cells, they could identify compounds that incorporated the heavy isotope. This allowed for the identification of a new anabaenopeptin, where the adenylation domains predicted the incorporation of valine, among other amino acids. nih.gov

The workflow for such an approach typically involves:

Culturing organisms with a ¹⁵N-labeled nitrogen source.

Untargeted metabolome analysis of both labeled and unlabeled samples via liquid chromatography-mass spectrometry (LC-MS). acs.org

Pairing of precursor ions from the labeled and unlabeled samples based on retention time and mass shift. acs.org

Identification of the number of nitrogen atoms in a molecule based on the mass difference between the labeled and unlabeled ions. acs.org

This method is not only cost-effective compared to ¹³C labeling but also highly effective for identifying and characterizing nitrogenous compounds in complex biological extracts. acs.org

Table 1: Research Findings in Comparative Metabolomics with ¹⁵N-Labeling

Research Area Organism Key Finding Reference
Natural Product Discovery Cyanobacteria (Nostoc sp.) Identification of new nitrogen-containing secondary metabolites, including an anabaenopeptin containing valine, by matching gene clusters with ¹⁵N-labeled compounds. nih.gov

Quantitative Proteomics with Stable Isotope-Labeled Standards

Quantitative proteomics aims to determine the absolute or relative abundance of proteins in a sample. oup.com The use of stable isotope-labeled standards, such as L-VALINE (¹⁵N), is a cornerstone of modern quantitative proteomics, providing high accuracy and precision. oup.comshoko-sc.co.jp One of the most prominent methods is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). sigmaaldrich.com

In a typical SILAC experiment, two populations of cells are grown in culture media that are identical except for the isotopic composition of a specific amino acid. One medium contains the natural, "light" amino acid (e.g., L-valine), while the other contains a "heavy" version, such as L-VALINE (¹⁵N) or L-Valine (¹³C₅, ¹⁵N). sigmaaldrich.com The "heavy" amino acid is incorporated into all newly synthesized proteins. After a specific treatment or period, the cell populations are combined, and the proteins are extracted and digested into peptides. These peptides are then analyzed by mass spectrometry. Since the "heavy" and "light" peptides are chemically identical, they co-elute during chromatography, but are distinguishable by their mass difference in the mass spectrometer. oup.com The ratio of the peak intensities of the heavy and light peptide pairs directly reflects the relative abundance of the protein in the two cell populations. oup.com

Detailed Research Findings:

This technique has been instrumental in understanding protein dynamics in various biological contexts. For example, SILAC has been employed to study changes in protein expression in cancer research and to investigate protein-protein interactions within signaling pathways. sigmaaldrich.com The use of isotopically labeled proteins as internal standards offers a significant advantage as they are chemically identical to the analyte being measured, allowing for accurate quantification throughout the entire sample preparation and analysis workflow. oup.com

Table 2: Applications of L-VALINE (¹⁵N) in Quantitative Proteomics

Technique Application Principle Reference
SILAC Comparative protein expression analysis Cells are metabolically labeled with "heavy" (e.g., L-VALINE (¹⁵N)) or "light" amino acids. Protein abundance is quantified by the mass spectrometric ratio of heavy to light peptides. sigmaaldrich.com
Isotope Dilution Mass Spectrometry (IDMS) Absolute protein quantification A known quantity of a "heavy" isotopically labeled protein or peptide standard is added to a sample. The absolute quantity of the endogenous protein is determined by the ratio of the MS signals of the endogenous and standard peptides. oup.comshoko-sc.co.jp

Chromatographic Separations for Isotope Analysis

The accurate analysis of isotopically labeled compounds like L-VALINE (¹⁵N) relies heavily on effective chromatographic separation prior to mass spectrometric analysis. The choice of chromatographic technique is critical for resolving the analyte of interest from a complex matrix and for ensuring precise isotope ratio measurements.

Diastereomer Separation for Compound-Specific Nitrogen Isotope Analysis of Amino Acids

Compound-specific isotope analysis (CSIA) of amino acids provides detailed information about the sources and transformations of nitrogen in ecological and biological systems. jst.go.jpnih.gov A significant challenge in CSIA is the separation of enantiomers (L- and D-forms) of amino acids, as they often have distinct isotopic signatures resulting from different formation pathways. nih.gov

One effective method to achieve this separation without using a chiral stationary phase column is through the formation of diastereomers. nih.govacs.org This involves derivatizing the amino acid enantiomers with a chiral reagent. For instance, L- and D-valine can be derivatized with an optically active alcohol, such as (R)-(-)-2-butanol or (S)-(+)-2-butanol. nih.govacs.org The resulting diastereomeric esters have different physical properties and can be separated on a non-chiral gas chromatography (GC) column. acs.org

Detailed Research Findings:

A study demonstrated a method for determining the nitrogen isotope compositions of individual amino acid enantiomers using gas chromatography/combustion/isotope ratio mass spectrometry (GC/C/IRMS). acs.org By derivatizing D- and L-alanine and valine with optically active 2-butanol, they achieved baseline separation of the resulting diastereomers. acs.org A key advantage of this method is the ability to switch the elution order of the diastereomers by using either the (R)- or (S)- form of the derivatizing agent, which can help in confirming peak identity. nih.gov The study found no significant nitrogen isotopic fractionation occurred during the derivatization and GC separation process. acs.org This technique has been applied to study microbial peptidoglycan, revealing significant differences in the δ¹⁵N values between D- and L-alanine in bacteria like Staphylococcus staphylolyticus and Bacillus subtilis. nih.gov

Table 3: Diastereomer Separation for Nitrogen Isotope Analysis of Valine

Technique Derivatization Agent Separation Method Key Finding Reference

Applications in Metabolic Pathway Elucidation and Flux Analysis

Tracing Nitrogen Fluxes in Biological Systems

The incorporation of ¹⁵N into the valine molecule allows for the precise tracking of its nitrogen atom as it participates in various metabolic processes. This has been crucial for understanding nitrogen assimilation and transfer within cells and organisms.

L-valine (¹⁵N) has been pivotal in studying the kinetics of transamination and deamination, which are fundamental reactions in amino acid catabolism. Transamination involves the transfer of the amino group from valine to an α-keto acid, while deamination is the removal of the amino group.

Kinetic studies have also explored the oxidation of valine, which is preceded by these nitrogen-removing steps. researchgate.net The insights gained from using ¹⁵N-labeled valine are crucial for understanding how the body regulates the breakdown and synthesis of this essential amino acid.

The nitrogen atom removed from L-valine can be reincorporated into other molecules, a process known as reamination. Tracing with L-valine (¹⁵N) allows researchers to follow the fate of this nitrogen and understand its contribution to the synthesis of other amino acids and nitrogenous compounds.

Research has shown that the nitrogen from valine can be used for the synthesis of other amino acids, such as glutamate (B1630785). nih.govnih.gov In studies with cultured cerebellar neurons, it was observed that only [¹⁵N]valine, and not [¹⁵N]leucine or [¹⁵N]isoleucine, could support the increased demand for vesicular glutamate synthesis during synaptic activity. nih.gov This highlights a specific and important role for valine in neurotransmitter metabolism. The process involves the transfer of the ¹⁵N label from valine, indicating its role as a nitrogen donor in the synthesis of new amino acids. frontiersin.org

The reamination rates can be calculated from studies using dual-labeled valine. In one human study, the reamination rate for valine was found to be 72.2 ± 3.3 μmol kg⁻¹h⁻¹. nih.gov This quantitative data is essential for building comprehensive models of whole-body nitrogen metabolism.

L-valine (¹⁵N) is used to investigate the metabolic relationships and potential interconversions between the three branched-chain amino acids (BCAAs): valine, leucine (B10760876), and isoleucine. annualreviews.org While the carbon skeletons of BCAAs are distinct, their nitrogen metabolism is linked through shared transamination pathways.

Studies have demonstrated that the nitrogen from one BCAA can be transferred to the α-keto acid of another, effectively converting one BCAA into another. For example, research using L-[¹⁵N]-leucine in rat cerebral cortex slices showed that the ¹⁵N label was incorporated into isoleucine, but not into valine. nih.gov This suggests a degree of compartmentalization in the brain's BCAA metabolism. nih.gov

In malnourished and recovered children, the excretion of ¹⁵N from ingested [¹⁵N]valine, [¹⁵N]leucine, and [¹⁵N]isoleucine was studied to understand BCAA metabolism in different nutritional states. portlandpress.com The results showed that the percentage of ¹⁵N excreted from valine was around 50% in recovered children, which was lower than that from leucine (70%) and isoleucine (90%). portlandpress.com This differential excretion points to distinct metabolic fates for the nitrogen from each BCAA.

Furthermore, studies in cultured cerebellar neurons have highlighted the unique role of valine in supporting neurotransmitter synthesis, a function not shared by leucine or isoleucine under the same conditions. nih.gov This indicates that despite their structural similarities, the metabolic roles of BCAAs, particularly concerning their nitrogen, are not entirely interchangeable.

Table 1: Comparative Metabolic Rates of Valine and Leucine in Healthy Men

Parameter Valine (μmol kg⁻¹h⁻¹) Leucine (μmol kg⁻¹h⁻¹)
Carbon Flux 80.3 ± 1.2 86.6 ± 2.0
Oxidation Rate 11.8 ± 0.6 15.9 ± 1.1
Deamination Rate 84.0 ± 3.5 103.0 ± 6.5
Reamination Rate 72.2 ± 3.3 87.1 ± 7.5

Data sourced from a study using L-[1-¹³C,¹⁵N] labeled valine and leucine. nih.gov

Quantitative Metabolic Flux Analysis (MFA)

Quantitative Metabolic Flux Analysis (MFA) is a powerful technique used to determine the rates of metabolic reactions within a biological system. creative-proteomics.com The use of stable isotope tracers like L-valine (¹⁵N) is central to this methodology.

The concurrent use of L-valine labeled with both ¹³C and ¹⁵N allows for the simultaneous tracing of carbon and nitrogen atoms as they move through metabolic pathways. medchemexpress.comrsc.org This dual-labeling approach provides a more comprehensive and integrated view of cellular metabolism than single-isotope experiments. embopress.orgembopress.org

By tracking both isotopes, researchers can unravel the intricate interplay between carbon and nitrogen metabolism. biorxiv.orgbiorxiv.org For example, in studies of Mycobacterium bovis BCG, a dual-labeling strategy with ¹³C- and ¹⁵N-substrates enabled the quantification of both carbon and nitrogen fluxes, revealing that glutamate is a central hub for nitrogen metabolism. embopress.orgnih.gov This approach has also been instrumental in refining our understanding of amino acid and nucleotide biosynthesis. biorxiv.orgnih.gov

The methodology for dual-labeling MFA involves culturing cells in a medium containing both ¹³C- and ¹⁵N-labeled substrates until a metabolic and isotopic steady state is reached. embopress.orgnih.gov The distribution of isotopes in various metabolites, particularly proteinogenic amino acids, is then measured using techniques like mass spectrometry. nih.gov This data, combined with a metabolic network model, allows for the calculation of intracellular flux rates for both carbon and nitrogen-carrying reactions. rsc.org

Anaplerotic reactions are those that replenish the intermediates of the tricarboxylic acid (TCA) cycle, a key pathway in central carbon metabolism. metwarebio.com L-valine (¹⁵N), particularly when used in conjunction with ¹³C tracers, can help elucidate the activity of these anaplerotic nodes.

The nitrogen from ¹⁵N-valine can be transferred to α-ketoglutarate to form glutamate, a key anaplerotic intermediate. frontiersin.org By tracing the fate of this ¹⁵N-labeled glutamate, researchers can gain insights into the pathways that contribute to the TCA cycle pool.

In studies on mycobacteria, the use of ¹³C and ¹⁵N dual labeling has significantly improved the resolution of the anaplerotic node. embopress.orgbiorxiv.org This has allowed for the identification of the most likely operational modes of these crucial fluxes, which was not possible with traditional ¹³C-MFA alone. embopress.orgbiorxiv.org The ability to simultaneously quantify both carbon and nitrogen fluxes provides a more constrained and accurate picture of how cells maintain the integrity of their central metabolic pathways under various conditions. nih.gov

Studies of Amino Acid Metabolism in Specific Organisms

The stable isotope L-Valine (15N) serves as a powerful tracer in metabolic studies, enabling researchers to meticulously track the fate of nitrogen atoms through complex biochemical pathways. Its application has been particularly insightful in elucidating the metabolic networks of microorganisms, providing a window into how these organisms acquire and utilize essential nutrients from their environment. This is critical for understanding the physiology of pathogens and identifying potential targets for therapeutic intervention.

Mycobacterial Nitrogen Metabolism Research

Understanding the nitrogen metabolism of Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis, is crucial for developing new drugs, as nitrogen is essential for synthesizing key biomolecules required for its survival and growth. technologynetworks.com Isotope labeling studies using 15N-labeled compounds, including L-valine, have been instrumental in mapping the intricate network of nitrogen assimilation and distribution within this pathogen. technologynetworks.combiorxiv.org

Research has demonstrated that during infection, intracellular Mtb has access to and can exploit multiple amino acids from the host macrophage, including glutamate, glutamine, aspartate, alanine (B10760859), and valine. researchgate.net By employing techniques such as 15N-Flux Spectral Ratio Analysis (15N-FSRA), scientists can trace the flow of nitrogen from these sources into various metabolic end-products. researchgate.net

Studies using 15N-labeled glutamine, a primary nitrogen donor in Mtb, revealed that its nitrogen is incorporated into numerous other amino acids and nucleotides. nih.govresearchgate.net However, these tracing experiments showed only weak labeling from 15N-glutamine into valine. researchgate.net This finding suggests that Mtb growing within host cells primarily relies on the direct uptake of valine from the host environment rather than synthesizing it de novo using nitrogen derived from other amino acids like glutamine. researchgate.net

Further metabolomic studies using 15N-labeled amino acids have helped identify specific enzymes involved in these pathways. For example, research has confirmed the activity of an alanine/valine aminotransferase (AvtA), which plays a role in the transamination of these amino acids. biorxiv.org Such detailed findings, made possible by stable isotope tracers like L-valine-15N, are essential for constructing a comprehensive model of Mtb's metabolic vulnerabilities.

Table 1: Selected Findings from 15N Tracing Studies in Mycobacterium tuberculosis

15N-Labeled Source Key Observation Inferred Metabolic Strategy Citation
Glutamine Serves as a predominant nitrogen donor for many amino acids and nucleotides. Glutamine is a central hub for nitrogen distribution. researchgate.net
Glutamine Weak transfer of 15N to valine and isoleucine pools. Mtb preferentially imports valine directly from the host environment. researchgate.net
Arginine Acts as both a carbon and nitrogen source for the synthesis of other amino acids, including glutamate and proline. Mtb can catabolize arginine to fuel central metabolism. plos.org
Aspartate Nitrogen from aspartate is selectively incorporated into adenylate nucleotides. Aspartate plays a key role in nitrogen distribution for nucleotide biosynthesis. biorxiv.org

Bacterial Peptidoglycan Degradation Pathways

L-valine-15N is also a valuable tool for investigating the metabolism associated with bacterial cell walls, specifically the degradation and recycling of peptidoglycan. acs.org Peptidoglycan is a polymer unique to bacterial cell walls that provides structural integrity. wikipedia.org Its structure consists of sugar chains cross-linked by short peptides, which include both L- and D-amino acids. nih.gov While the stem peptide of many common bacteria does not typically contain valine, the turnover and degradation of the cell wall releases a variety of amino acids and other compounds that are then metabolized by the bacterium or the surrounding microbial community. nih.gov

Compound-specific isotope analysis (CSIA) of amino acids allows researchers to probe the enzymatic processes involved in peptidoglycan metabolism. acs.org By hydrolyzing peptidoglycan from bacterial cultures and analyzing the nitrogen isotopic composition (δ15N) of individual amino acids, including valine and alanine, scientists can uncover isotopic fractionation patterns that are indicative of specific metabolic pathways. acs.org

One key study applied this method to analyze the δ15N of D-alanine and L-alanine in several bacterial species. acs.org The results showed a significant difference in their isotopic signatures. For example, in both Staphylococcus staphylolyticus and Bacillus subtilis, the D-alanine found in peptidoglycan was depleted in 15N compared to the L-alanine from the same cells. acs.org This isotopic difference points to the kinetic isotope effects of enzymes involved in the synthesis of peptidoglycan precursors, such as alanine racemase, which converts L-alanine to D-alanine. acs.org These techniques provide a powerful way to study the flow of nitrogen during cell wall synthesis and degradation. acs.orgresearchgate.net

Table 2: Nitrogen Isotope Composition (δ15N) of Alanine Enantiomers in Bacterial Peptidoglycan

Bacterial Species δ15N of L-Alanine (‰) δ15N of D-Alanine (‰) Isotopic Difference (Δδ15N) Citation
Staphylococcus staphylolyticus 21.3 ± 0.8 19.2 ± 0.5 -2.1 acs.org
Bacillus subtilis 8.2 ± 0.4 6.2 ± 0.2 -2.0 acs.org
Enterococcus faecalis Homogeneous values Homogeneous values ~0 acs.org

Data represents the per mil (‰) deviation from the atmospheric N2 standard. A negative difference indicates that D-alanine is depleted in 15N relative to L-alanine.

Applications in Structural Biology and Proteomics Research

Protein Structure and Dynamics Characterization by NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for studying biological macromolecules at atomic resolution in a solution state, which closely mimics their native environment. The use of isotope-labeled proteins, including those containing L-Valine (15N), is fundamental to many NMR-based investigations. isotope.comisotope.comisotope.com

The introduction of the ¹⁵N nucleus provides an additional spin-½ nucleus that can be detected in NMR experiments. portlandpress.com This enables the use of powerful multi-dimensional heteronuclear NMR experiments, such as the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment. duke.edu In a ¹H-¹⁵N HSQC spectrum, each amino acid residue (except proline) in a protein gives rise to a unique cross-peak, corresponding to the covalent bond between the backbone amide proton (¹H) and nitrogen (¹⁵N). duke.edu

The chemical shifts of these peaks are highly sensitive to the local chemical environment, providing a detailed fingerprint of the protein's folded structure. By analyzing the positions and intensities of these peaks, researchers can:

Determine three-dimensional protein structures: The pattern of cross-peaks provides crucial information for assigning resonances to specific amino acids in the protein sequence. duke.edu This is the first step in determining the protein's 3D structure.

Study protein dynamics: Changes in the shape and intensity of NMR signals over time can reveal how different parts of a protein move, from slow conformational changes to fast internal motions. biorxiv.orgutoronto.ca

Investigate molecular interactions: The binding of other molecules, such as drugs, other proteins, or nucleic acids, will cause specific changes in the chemical shifts of the amino acids at the binding site, allowing for the mapping of interaction surfaces. isotope.com

A study on the K28H GB1 protein utilized ¹⁵N-specific amino acid labeling to measure long-range distances within the protein using paramagnetic relaxation enhancements (PREs). westmont.edu This approach demonstrated the value of selective labeling for probing protein structure. westmont.edu

A significant challenge in NMR spectroscopy is spectral overlap, where the signals from different amino acids resonate at similar frequencies, making them difficult to distinguish. portlandpress.comwestmont.edu This problem becomes more pronounced as the size of the protein increases. biorxiv.orgacs.org

Selective amino acid labeling with ¹⁵N, where only specific types of amino acids like valine are isotopically labeled, is a powerful strategy to overcome this issue. biorxiv.orgwestmont.edu By incorporating L-Valine (15N) into a protein, the resulting ¹H-¹⁵N HSQC spectrum will only display signals corresponding to the valine residues, dramatically simplifying the spectrum and reducing overlap. biorxiv.org This allows for the unambiguous assignment and analysis of signals that would otherwise be obscured in a uniformly labeled sample. westmont.edu

For instance, in a study of a protein where a phenylalanine and a tyrosine residue had overlapping peaks in the uniformly labeled spectrum, ¹⁵N-phenylalanine labeling allowed for their clear resolution. westmont.edu This selective labeling approach is particularly valuable for studying large proteins, intrinsically disordered proteins (IDPs) which suffer from poor chemical shift dispersion, and for focusing on specific residues of interest within a protein. biorxiv.orgwestmont.edu

Table 1: Research Findings on L-Valine (15N) in Structural Biology

Research Area Key Finding Reference
Protein Structure ¹⁵N-specific labeling allows for the measurement of long-range distances using paramagnetic relaxation enhancements (PREs). westmont.edu
Signal Overlap Selective ¹⁵N-amino acid labeling significantly reduces spectral overlap in large proteins and intrinsically disordered proteins (IDPs). biorxiv.orgwestmont.edu
Resonance Assignment Simplifies spectra, aiding in the unambiguous assignment of resonances, especially in cases of overlap in uniformly labeled samples. westmont.edunih.gov
Protein Dynamics Enables the study of site-specific dynamics at labeled residues that may be inaccessible otherwise due to peak overlap. westmont.edu

Quantitative Proteomics and Protein Turnover Studies

Quantitative proteomics aims to measure the absolute or relative abundance of proteins in a sample. L-Valine (15N) serves as a crucial tool in this field, enabling precise quantification and the study of protein dynamics within a cell.

In mass spectrometry-based proteomics, stable isotope-labeled proteins or peptides are used as internal standards for accurate quantification. oup.comoup.com A protein or peptide labeled with L-Valine (15N) is chemically identical to its natural counterpart but has a distinct mass due to the heavier isotope. oup.com

By adding a known amount of the ¹⁵N-labeled protein (or a peptide containing ¹⁵N-valine) to a biological sample, it can be used as a reference to determine the relative abundance of the corresponding unlabeled protein in the sample. oup.comoup.com This method, often part of a broader strategy like SILAC (Stable Isotope Labeling with Amino acids in Cell culture), corrects for variations in sample preparation and mass spectrometry analysis, leading to highly accurate and reproducible quantification. bioanalysis-zone.com The use of whole labeled proteins as internal standards is advantageous as they can be added at the very beginning of the sample preparation process, accounting for any losses or variations throughout the entire workflow. oup.com

Understanding the life cycle of proteins—their synthesis and degradation—is fundamental to cell biology. L-Valine (15N) can be used to trace the dynamics of protein turnover. oup.com

In a typical experiment, cells or organisms are cultured in a medium where the natural valine is replaced with L-Valine (15N). nih.gov As new proteins are synthesized, they will incorporate the ¹⁵N-labeled valine. nih.gov By measuring the rate of incorporation of ¹⁵N into the proteome over time using mass spectrometry, researchers can determine the rate of protein synthesis. nih.govnih.gov

Conversely, by switching the cells back to a medium containing unlabeled valine, the rate of disappearance of the ¹⁵N-labeled proteins can be monitored, providing a measure of the protein degradation rate. oup.com These studies provide a dynamic view of the proteome, revealing how the rates of synthesis and degradation of individual proteins are regulated in response to different stimuli or in disease states. For example, studies have used ¹⁵N-labeled amino acids to measure whole-body protein turnover in rats and fractional synthesis rates of proteins in pancreatic cancer cells. nih.govresearchgate.net

Table 2: Research Findings on L-Valine (15N) in Proteomics

Research Area Key Finding Reference
Quantitative Proteomics Purified ¹⁵N-labeled proteins serve as excellent internal standards for accurate relative and absolute protein quantification by mass spectrometry. oup.comoup.com
Protein Synthesis The rate of incorporation of ¹⁵N-labeled valine into proteins provides a direct measure of protein synthesis rates. nih.govnih.gov
Protein Degradation The rate of loss of ¹⁵N-labeled proteins after a switch to unlabeled medium allows for the determination of protein degradation rates. oup.com
Protein Turnover Enables the study of the dynamic balance between protein synthesis and degradation, providing insights into cellular regulation. oup.com

Applications in Biosynthesis Pathway Elucidation

Tracing Precursors in Secondary Metabolite Biosynthesis

The fundamental principle behind using L-Valine (¹⁵N) in tracer studies is to feed the labeled compound to a producing organism and then analyze the resulting secondary metabolites. viper.ac.in The presence and position of the ¹⁵N isotope in the final product molecule confirm that L-valine is a precursor and can reveal how its atoms are rearranged and incorporated.

Valanimycin (B1682123), an azoxy-containing antibiotic produced by Streptomyces viridifaciens, has its biosynthetic origins in L-valine and L-serine. pnas.orgpnas.org Isotope labeling studies using L-Valine (¹⁵N) have been fundamental in mapping this pathway. Early precursor incorporation experiments established that L-valine is converted into valanimycin through intermediates such as isobutylamine (B53898) and isobutylhydroxylamine. pnas.orgebi.ac.uk

Specifically, experiments using isobutyl[1-¹³C,¹⁵N]amine demonstrated that the oxygen-bearing nitrogen atom of the final valanimycin molecule originates from isobutylamine, which is itself derived from the decarboxylation of L-valine. pnas.org This definitively proved that the nitrogen atom from L-valine is retained throughout the biosynthetic process and becomes one of the two nitrogens in the characteristic azoxy group. pnas.orgpnas.org

Table 1: Isotope Labeling Studies in Valanimycin Biosynthesis

Labeled Precursor FedAnalytical MethodKey FindingReference
L-ValineGeneral IncorporationEstablished as a primary precursor for valanimycin. pnas.org
isobutyl[1-¹³C,¹⁵N]amineNMR/MSConfirmed the nitrogen from L-valine (via isobutylamine) is the oxygen-bearing nitrogen in the azoxy group. pnas.org
L-[2-¹³C,¹⁵N]serineNMR/MSShowed that the second nitrogen atom of the azoxy group is derived from serine. pnas.org
(¹⁵N)-L-valineNMR SpectroscopyUsed to confirm the structure of the intermediate valanimycin hydrate (B1144303) by comparing its ¹⁵N NMR data to labeled valanimycin. nih.gov

Pantothenate, also known as vitamin B₅, is synthesized in most bacteria from the amino acid L-aspartate and an intermediate in L-valine biosynthesis. nih.gov The pathway involves the conversion of L-valine to its corresponding α-keto acid, α-ketoisovalerate. nih.govpsu.edu This intermediate is then used in the synthesis of the pantoate moiety of pantothenate. psu.edu

While the carbon skeleton of valine is utilized, the original amino group is lost when L-valine is converted to α-ketoisovalerate. nih.gov The use of L-Valine (¹⁵N) in tracer studies helps to confirm this specific step. By feeding L-Valine (¹⁵N) and observing the absence of the ¹⁵N label in the resulting pantothenate, researchers can verify that a deamination or transamination reaction occurs, a critical detail in mapping the pathway. nih.govuzh.ch These studies clarify the relationship between branched-chain amino acid biosynthesis and the pantothenate pathway. nih.gov

L-valine is a well-established and direct precursor in the biosynthesis of the penicillin antibiotic nucleus. biocat.comnih.gov The core structure of penicillin is formed from three primary building blocks: L-α-aminoadipic acid, L-cysteine, and L-valine. Feeding experiments with isotopically labeled L-valine have been crucial in confirming its direct incorporation.

Early investigations into the pathway utilized ¹⁵N-labeled valine to trace its integration into the penicillin molecule. pjps.pk These experiments demonstrated that the nitrogen atom of L-valine is retained and becomes the nitrogen atom within the β-lactam ring of penicillin. pjps.pk Such studies were pivotal in confirming the direct incorporation of the amino acid without the cleavage of the C-N bond, solidifying the proposed biosynthetic route. pjps.pk The uptake of L-valine by the producing organism, Penicillium chrysogenum, is rapid, whereas the uptake of D-valine is significantly slower, indicating that L-valine is the direct precursor. nih.gov

Table 2: Precursor Contributions to the Penicillin G Molecule

Precursor MoleculeContribution to Penicillin G StructureIsotopic Labeling Confirmation
L-α-Aminoadipic acidSide chain precursorConfirmed with ¹⁴C labeling
L-CysteineForms the thiazolidine (B150603) ring (sulfur and adjacent carbons/nitrogen)Confirmed with ³⁵S and ¹⁴C labeling
L-ValineForms the dimethylthiazolidine portion of the bicyclic coreConfirmed with ¹⁵N and ¹⁴C labeling pjps.pk

Identification of Novel Biosynthetic Intermediates

Isotopic labeling with L-Valine (¹⁵N) is a powerful strategy for identifying previously unknown intermediates in a biosynthetic pathway. When a gene in a biosynthetic cluster is mutated or knocked out, the pathway can be blocked, leading to the accumulation of the intermediate substrate for the missing enzyme.

In the study of valanimycin biosynthesis, this approach was used to isolate and characterize a new intermediate. nih.gov By creating mutant strains of S. viridifaciens with blocked pathways and feeding them L-valine, researchers were able to isolate a previously unobserved compound. researchgate.net To confirm its structure as an intermediate, they also fed these mutants (¹⁵N)-L-valine. The resulting labeled intermediate was analyzed using NMR spectroscopy. nih.gov The ¹⁵N chemical shift data were consistent with the presence of an azoxy group and were compared to the data from valanimycin biosynthesized from the same (¹⁵N)-L-valine, providing strong evidence that the newly isolated compound was indeed a direct intermediate, named valanimycin hydrate, on the path to the final product. nih.gov

Enzymatic and Genetic Investigations of Biosynthetic Gene Clusters

The elucidation of biosynthetic pathways is a multi-faceted process that combines genetic analysis, enzymatic assays, and precursor feeding studies. After a biosynthetic gene cluster is identified and sequenced, L-Valine (¹⁵N) feeding experiments provide the chemical context for the genetic data.

In the case of valanimycin, genetic analysis identified a cluster of 14 genes (vlm genes) responsible for its production. pnas.orgpnas.org Within this cluster, a gene (vlmL) was found that encodes a seryl-tRNA synthetase, an unusual feature for an antibiotic pathway. pnas.orgebi.ac.uk Feeding studies using labeled L-valine and L-serine had already established them as the primary precursors. pnas.org This knowledge allowed researchers to hypothesize the functions of other genes in the cluster, such as vlmD (a valine decarboxylase) and vlmH (an isobutylamine N-hydroxylase). nih.govresearchgate.net Subsequent enzymatic assays confirmed these functions, demonstrating how the products of the vlm gene cluster systematically convert L-valine into the final valanimycin structure. pnas.orgresearchgate.net This synergy between genetic information and isotopic tracer results is crucial for fully characterizing complex biosynthetic systems.

Applications in Environmental and Ecological Nitrogen Cycling Studies

Isotopic Discrimination of ¹⁵N/¹⁴N for Amino Acids in Autotrophs

The study of the isotopic discrimination between the heavier (¹⁵N) and lighter (¹⁴N) isotopes of nitrogen in the amino acids of autotrophs (primary producers) is fundamental to understanding the base of the food web. Autotrophs, such as plants, algae, and cyanobacteria, assimilate inorganic nitrogen from the environment and incorporate it into organic molecules, primarily amino acids. During this process, enzymatic reactions can lead to isotopic fractionation, where the lighter isotope (¹⁴N) is preferentially used, resulting in distinct δ¹⁵N signatures in different amino acids.

L-valine is classified as a "trophic" amino acid, meaning its δ¹⁵N value tends to increase with each trophic level transfer. nih.gov However, the initial δ¹⁵N value of L-valine in autotrophs is a critical baseline. This value is influenced by the δ¹⁵N of the nitrogen source (e.g., nitrate, ammonium) and the specific metabolic pathways of the organism. jst.go.jp Research has shown that the difference in δ¹⁵N values between trophic amino acids like glutamic acid and source amino acids like phenylalanine (referred to as the β-value) can vary significantly among different types of autotrophs. sethnewsome.orguri.edu This variability is crucial for accurately interpreting trophic positions in food web studies. For instance, a meta-analysis revealed that vascular autotrophs have a mean β-value of -6.6 ± 3.4‰, while non-vascular autotrophs have a mean β-value of +3.3 ± 1.8‰. sethnewsome.org

Understanding the δ¹⁵N of L-valine and other amino acids in primary producers allows scientists to trace the origin of nitrogen in an ecosystem and how it is processed at the most fundamental level. These baseline isotopic signatures are then propagated through the food web, providing a foundation for studying trophic dynamics.

Table 1: Isotopic Discrimination of ¹⁵N in Amino Acids of Autotrophs

Autotroph GroupTrophic Amino Acid (Example)Source Amino Acid (Example)Mean β-value (δ¹⁵NTrophic - δ¹⁵NSource)Reference
Non-vascular Autotrophs (e.g., algae, cyanobacteria)Glutamic AcidPhenylalanine+3.3 ± 1.8‰ sethnewsome.org
Vascular PlantsGlutamic AcidPhenylalanine-6.6 ± 3.4‰ sethnewsome.org
Terrestrial C3 Higher PlantsGlutamic AcidPhenylalanine+8.4‰ jst.go.jp
Terrestrial C4 Higher PlantsGlutamic AcidPhenylalanine-0.4‰ jst.go.jp

Nitrogen Dynamics and Trophic Interactions in Ecological Systems

L-Valine (¹⁵N) is instrumental in unraveling the intricate nitrogen dynamics and trophic interactions within ecological systems. As organisms consume one another, the ¹⁵N-labeled valine is transferred up the food chain. Because L-valine is a trophic amino acid, it undergoes significant ¹⁵N enrichment with each trophic transfer. nih.gov This stepwise enrichment, known as the Trophic Enrichment Factor (TEF), provides a quantitative measure of an organism's trophic position.

The TEF for a specific amino acid is the change in its δ¹⁵N value from diet to consumer. For L-valine, this enrichment occurs due to metabolic processes like transamination and deamination, where the lighter ¹⁴N is preferentially excreted, leading to a higher concentration of ¹⁵N in the consumer's tissues relative to its diet. nih.gov By measuring the δ¹⁵N of L-valine and a source amino acid (which shows little to no enrichment) in a consumer, researchers can calculate its precise trophic level without needing to directly sample its diet or the base of the food web. jst.go.jp

For example, a controlled feeding study on the gentoo penguin (Pygoscelis papua) determined the trophic fractionation for various amino acids, providing a more accurate, avian-specific framework for trophic position calculations. nih.gov Similarly, studies on fish have quantified the TEFs for different amino acids, highlighting how factors like protein quantity and quality in the diet can influence these values. nih.govplos.org These detailed research findings, enabled by the use of ¹⁵N-labeled amino acids like L-valine, have significantly advanced our ability to construct high-resolution food webs and understand the flow of nitrogen through ecosystems. researchgate.net

Table 2: Trophic Enrichment Factors (TEF) for L-Valine in Different Consumers

ConsumerTissue/SampleDietL-Valine TEF (Δ¹⁵NConsumer-Diet)Reference
CattleTooth DentineLolium perenne pastureNot explicitly stated for Valine, but trophic AAs showed enrichment tandfonline.com
Pacific Bluefin Tuna (Thunnus orientalis)White MuscleControlled diet~3.0‰ (as part of trophic AA group) plos.org
Gentoo Penguin (Pygoscelis papua)FeathersControlled fish diet+2.3 ± 0.4‰ nih.gov
European Badger (Meles meles)Blood SerumBiscuit-only diet+3.0 ± 0.4‰ (Bulk tissue, not AA specific) plos.org

Computational and Theoretical Approaches in L Valine 15n Research

Metabolic Modeling and Flux Inference Algorithms (e.g., INCA)

Metabolic flux analysis (MFA) using stable isotopes like ¹³C and ¹⁵N is a cornerstone for quantifying intracellular reaction rates. nih.govnih.gov The core of MFA lies in using mathematical models to connect the isotopic labeling patterns of metabolites with the underlying metabolic fluxes. nih.gov However, the relationship is not direct; computational tools are required to infer the unknown fluxes from the measured isotopic data. nih.gov

One such powerful tool is Isotopomer Network Compartmental Analysis (INCA). INCA is a software platform designed for isotopically non-stationary metabolic flux analysis. nih.gov It helps researchers model the flow of isotope tracers through metabolic networks. nih.gov For instance, when using L-valine labeled with both ¹³C and ¹⁵N, INCA can handle the complexity of simultaneous carbon and nitrogen tracing. nih.govresearchgate.net This is crucial as it allows for the joint resolution of both carbon and nitrogen fluxes, providing a more complete picture of amino acid metabolism. nih.govresearchgate.net

Recent advancements have focused on enhancing the capabilities of these computational tools. For example, the development of FluxML, a universal modeling language, aims to standardize the exchange of models and data for ¹³C MFA, which can be extended to ¹³C-¹⁵N studies. nih.gov Furthermore, integrating these tools into automated workflows, often using Python-based wrappers, makes the analysis more efficient and accessible. researchgate.net Bayesian model averaging is another statistical framework that has been applied to ¹³C¹⁵N-MFA to improve the accuracy and robustness of flux quantification, particularly in complex organisms like mycobacteria. nih.gov

The table below illustrates the types of data inputs and outputs handled by metabolic modeling platforms like INCA in the context of L-valine (¹⁵N) research.

Data InputDescriptionExampleComputational Output
Metabolic Model A structured representation of biochemical reactions and their stoichiometry.A model of E. coli central carbon and nitrogen metabolism. plos.orgFlux Maps
Tracer Information The specific isotopic labeling of the substrate provided.L-valine-¹⁵N, ¹³C₆-¹⁵N₄ arginine. nih.govFlux Values
Mass Spectrometry Data Mass isotopomer distributions (MIDs) of key metabolites. nih.govMIDs of proteinogenic amino acids, including valine.Confidence Intervals
Extracellular Rates Measured rates of substrate uptake and product secretion.Glucose uptake rate, lactate (B86563) secretion rate. nih.govGoodness-of-fit Statistics

Simulation of Isotope Patterns for Metabolic Scrambling Correction

A significant challenge in isotope labeling experiments is the phenomenon of metabolic scrambling. This occurs when the host organism metabolizes the labeled precursor, in this case, L-valine (¹⁵N), and redistributes the ¹⁵N isotope to other amino acids or molecules. nih.gov This "scrambling" can dilute the enrichment of the target amino acid and introduce the label into non-target molecules, complicating the interpretation of mass spectrometry data. nih.gov

To address this, researchers employ computational simulations of isotope patterns. By creating theoretical isotope patterns for all possible labeled and unlabeled states of a peptide, and then generating linear combinations of these patterns, it's possible to fit them to the experimental data. nih.gov This approach allows for the accurate determination of the percent incorporation of ¹⁵N, even in the presence of significant metabolic scrambling. nih.gov

For example, in studies involving sparsely labeled proteins expressed in mammalian cells, where ¹⁵N-valine might be used alongside other labeled amino acids, mass spectrometric analysis can reveal complex, overlapping isotope patterns. nih.gov Simulating these patterns is crucial to deconvolute the mixture and quantify the true enrichment levels. nih.gov Ultrahigh-resolution mass spectrometry can further aid this process by resolving the isotopic fine structure, which provides an unambiguous assignment of ¹⁵N and ¹³C enrichment levels. nih.gov

Software tools and algorithms have been developed specifically for this purpose. For instance, modifications to existing isotopic distribution calculators can simulate enriched peptides from sparsely labeled proteins. nih.gov Furthermore, tools like AccuCor2, an R-based tool, have been developed to correct for natural isotope abundance in dual-labeling experiments (e.g., ¹³C-¹⁵N), which is a critical step before any analysis of scrambling or flux can be performed. chemrxiv.org The accuracy of these corrections often depends on the mass resolution of the instrument, as resolving ¹³C from ¹⁵N is essential for a solvable labeling pattern. chemrxiv.org

The following table demonstrates how simulation helps correct for metabolic scrambling:

Experimental ObservationComputational SimulationCorrected Interpretation
Complex, overlapping isotope patterns in mass spectra. nih.govSimulation of all possible isotope-labeled peptide states. nih.govDeconvolution of mixed signals to reveal true labeling.
Reduced ¹⁵N content in the target amino acid (valine). nih.govLinear combination fitting of simulated patterns to data. nih.govAccurate quantification of ¹⁵N incorporation percentage.
Unexpected ¹⁵N presence in non-target amino acids. nih.govIdentification of scrambling pathways through pattern analysis.Identification of previously undetected metabolic scrambling effects. nih.gov

Bioinformatic Analysis of Biosynthetic Gene Clusters

Bioinformatics plays a pivotal role in connecting the production of natural products, including those derived from L-valine, to their genetic origins within an organism's genome. psu.edu The genes responsible for synthesizing a specific natural product are often organized into a biosynthetic gene cluster (BGC). nih.gov

A powerful strategy known as the "genomisotopic approach" leverages bioinformatics to mine for novel natural products. psu.edu This method begins with the bioinformatic analysis of a sequenced genome to identify orphan BGCs—clusters whose products are unknown. psu.edunih.gov Software tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) and NRPS-PKS are used to identify these clusters and predict the structure of the resulting metabolite. psu.edunih.gov For non-ribosomal peptide synthetases (NRPSs), which are commonly involved in the biosynthesis of peptide natural products, bioinformatic predictors can identify the specific amino acids, such as valine, that are incorporated. psu.edunih.gov

Once a BGC is identified and its precursors are predicted, an isotopically labeled precursor, such as L-valine (¹⁵N), is fed to the organism. psu.edu The ¹⁵N label acts as a tag that can be tracked using mass spectrometry or NMR spectroscopy. psu.edufrontiersin.org By comparing the metabolomes of cultures grown with and without the ¹⁵N-labeled precursor, researchers can pinpoint the molecules that have incorporated the nitrogen-15 (B135050) isotope, thereby linking the orphan BGC to its chemical product. nih.govfrontiersin.org This integrated approach has proven successful in discovering new compounds and elucidating their biosynthetic pathways. nih.govfrontiersin.org

The table below outlines the workflow for the bioinformatic analysis of BGCs in conjunction with ¹⁵N labeling.

StepBioinformatic Tool/MethodPurposeExample Finding
1. Genome Mining antiSMASH, BiG-SCAPE nih.govnih.govIdentify putative Biosynthetic Gene Clusters (BGCs).Identification of an anabaenopeptin BGC in Nostoc sp. UIC 10630. nih.gov
2. Precursor Prediction NRPS Predictor, NRPS-PKS psu.eduPredict the amino acid substrates of the BGC.Prediction of valine as a constituent of a novel anabaenopeptin. nih.gov
3. Isotope Feeding ¹⁵N-L-valine supplementationIntroduce a trackable isotopic label into the predicted product.Feeding ¹⁵N-L-leucine to identify orfamide production. psu.edu
4. Metabolome Analysis Mass Spectrometry, NMR nih.govfrontiersin.orgDetect ¹⁵N incorporation and identify the BGC's product.A mass shift in the target molecule confirms nitrogen incorporation. frontiersin.org
5. Structure Elucidation 1D/2D NMR, HRESIMS nih.govDetermine the complete chemical structure of the new compound.Elucidation of the structure of a new aeruginosin. nih.gov

Future Directions and Emerging Research Avenues

Development of Novel ¹⁵N-Labeling Strategies for Complex Systems

The utility of L-Valine (15N) is intrinsically linked to the methods available for its incorporation into biological molecules. Future research is focused on creating more sophisticated and efficient ¹⁵N-labeling strategies to tackle increasingly complex biological questions. utoronto.ca

One promising area is the advancement of cell-free protein synthesis systems . These systems offer unparalleled control over the composition of the reaction mixture, allowing for highly specific and efficient incorporation of ¹⁵N-valine and other labeled amino acids. researchgate.net This is particularly advantageous for studying large protein complexes or proteins that are difficult to express in traditional cellular systems. utoronto.cad-nb.info

Another key development is the refinement of amino acid-selective labeling . This approach, where only specific types of amino acids like valine are labeled with ¹⁵N, helps to reduce spectral crowding in NMR studies of large proteins. biorxiv.org Researchers are exploring combinatorial selective labeling schemes, where different combinations of ¹⁵N-labeled amino acids are used across multiple samples to facilitate the assignment of signals in complex spectra. researchgate.net Furthermore, strategies to minimize isotopic scrambling—the metabolic conversion of one labeled amino acid into another—are being actively pursued, especially in eukaryotic expression systems like human embryonic kidney (HEK) 293 cells. nih.gov For instance, adjusting the concentration of the labeled amino acid in the culture medium has shown promise in reducing the scrambling of ¹⁵N-valine and ¹⁵N-isoleucine. nih.gov

The table below summarizes some of the emerging ¹⁵N-labeling strategies and their potential applications.

Labeling StrategyDescriptionKey AdvantagesPotential Applications
Cell-Free Synthesis In vitro protein production using cell extracts.High efficiency, precise control over labeling, suitable for toxic proteins.Structural studies of large protein complexes, incorporation of non-natural amino acids. utoronto.ca
Combinatorial Selective Labeling Using multiple samples with different combinations of selectively ¹⁵N-labeled amino acids.Facilitates signal assignment in crowded NMR spectra. researchgate.netHigh-throughput structural analysis of proteins.
Scrambling Suppression Optimizing culture conditions to minimize the metabolic conversion of the labeled amino acid.Increases the specificity and accuracy of labeling. nih.govStudies of protein metabolism in eukaryotic cells.
Stable Isotope Encoding Utilizing different ¹⁵N-labeling ratios to encode for specific amino acid types. d-nb.infoReduces the number of required labeled samples, improves data robustness.NMR analysis of proteins in complex environments like living cells. d-nb.info

Integration of Multi-Isotope Tracing for Comprehensive Metabolic Insights

The true power of isotope tracing is amplified when multiple isotopes are used in concert. The integration of ¹⁵N-valine with other stable isotopes, such as ¹³C and ²H (deuterium), provides a multi-dimensional view of metabolic pathways. nih.goveurisotop.com This approach allows researchers to simultaneously track the fate of nitrogen, carbon, and hydrogen atoms as they move through intricate biochemical networks.

For example, dual-labeling experiments using [¹⁵N]-valine and [¹³C]-glucose can elucidate the interplay between amino acid and carbohydrate metabolism. nih.gov Mass spectrometry techniques with high mass resolution are crucial for these studies as they can distinguish between different isotopologues (molecules that differ only in their isotopic composition). acs.org This enables the precise quantification of metabolic fluxes and the identification of metabolic reprogramming in various states, such as in cancer cells. nih.goveurisotop.com

The following table highlights the benefits of integrating ¹⁵N-valine with other stable isotopes.

Isotope CombinationMetabolic Information GainedExample Application
¹⁵N and ¹³C Simultaneous tracking of nitrogen and carbon backbones.Elucidating the links between amino acid metabolism and the tricarboxylic acid (TCA) cycle in cancer. nih.gov
¹⁵N and ²H Monitoring nitrogen metabolism alongside reactions involving NADH or NADPH. nih.govStudying redox balance and its connection to amino acid biosynthesis.
¹⁵N, ¹³C, and ²H Comprehensive analysis of multiple interconnected metabolic pathways.In-depth metabolic flux analysis in complex biological systems.

Expansion of ¹⁵N-Valine Applications in Diverse Biological Systems

While L-Valine (¹⁵N) has been extensively used in studies of bacteria, yeast, and mammalian cells, its application is expanding to a broader range of biological systems. This expansion is driven by the need to understand fundamental biological processes in different environmental and physiological contexts. ewadirect.comnih.gov

In plant and soil science , ¹⁵N-valine and other ¹⁵N-labeled compounds are instrumental in tracing nitrogen cycling. ewadirect.comnih.gov These studies help to quantify the rates of nitrogen transformation processes like mineralization and nitrification, and to understand the competition for nitrogen between plants and soil microorganisms. ewadirect.com Isotope pool dilution techniques using ¹⁵N-labeled amino acids are being employed to measure the gross fluxes of these compounds in soil, providing insights into nutrient availability and uptake by plants. acs.org

Marine microbiology is another area where ¹⁵N-labeling is proving invaluable. nih.gov Tracing the incorporation of ¹⁵N from various sources, including amino acids, helps to elucidate the roles of different microorganisms in the marine nitrogen cycle, a critical component of global biogeochemical models. nih.gov

Furthermore, the development of stable isotope labeling in mammals (SILAM) allows for the in vivo labeling of entire organisms. pitt.eduisotope.com By feeding animals a diet containing ¹⁵N-labeled nutrients, including valine, researchers can conduct quantitative proteomic analyses of different tissues to study mammalian physiology and disease models in a more holistic manner. isotope.com

The expanding applications of ¹⁵N-valine are summarized in the table below.

Biological SystemResearch FocusKey Insights Gained
Plants and Soil Nitrogen cycling, nutrient uptake.Quantification of nitrogen transformation rates, understanding plant-microbe competition for nitrogen. ewadirect.comnih.gov
Marine Ecosystems Marine nitrogen cycle.Elucidating the roles of different microbes in nitrogen fixation and transformation. nih.gov
Mammalian Systems (in vivo) Quantitative proteomics, disease models.Understanding tissue-specific protein turnover and metabolic changes in response to disease. pitt.eduisotope.com

Q & A

Basic: How should researchers synthesize and characterize L-Valine (15N) for isotopic purity verification?

Methodological Answer:
Synthesis of L-Valine (15N) requires coupling enzymatic or chemical methods with 15N-enriched precursors (e.g., ammonium chloride). Characterization involves:

  • Mass Spectrometry (MS): Quantify 15N enrichment using isotopic ratio MS (IR-MS) or high-resolution LC-MS .
  • Nuclear Magnetic Resonance (NMR): Confirm structural integrity via 1H/15N-NMR cross-peak analysis, comparing shifts to unlabeled valine .
  • Chromatographic Purity Checks: Use HPLC with UV/fluorescence detection to rule out byproducts.
  • Cross-Validation: Compare results with published protocols in stable isotope literature to ensure reproducibility .

Basic: What experimental controls are critical for ensuring isotopic purity in L-Valine (15N) tracer studies?

Methodological Answer:

  • Blank Samples: Include unlabeled valine controls to detect background 15N contamination.
  • Replicate Analyses: Perform triplicate MS/NMR measurements to assess technical variability .
  • Cross-Contamination Checks: Use separate glassware for labeled vs. unlabeled compounds and validate via negative controls .
  • Literature Benchmarking: Compare isotopic enrichment ratios with prior studies (e.g., ≥98% purity for metabolic flux analysis) .

Basic: How to design a robust sampling strategy for 15N tracer studies in metabolic pathways?

Methodological Answer:

  • Power Analysis: Calculate sample size using variance estimates from pilot studies to ensure statistical significance .
  • Time-Point Optimization: Collect samples at intervals matching metabolic turnover rates (e.g., 0, 30, 60 mins for acute studies).
  • Matrix Diversity: Analyze multiple matrices (e.g., plasma, tissue, excreta) to track 15N redistribution .
  • Data Normalization: Express results as atom% excess (APE) to account for natural 15N abundance (0.366%) .

Advanced: How can researchers resolve contradictions in 15N tracer recovery data across replicate experiments?

Methodological Answer:

  • Source Tracing: Audit reagent batches, storage conditions, and instrumentation calibration logs .
  • Statistical Testing: Apply ANOVA or mixed-effects models to distinguish technical vs. biological variability .
  • Method Replication: Repeat experiments with independent personnel/labs to isolate procedural errors .
  • Meta-Analysis: Compare findings with aggregated literature data to identify systemic biases (e.g., sample oxidation artifacts) .

Advanced: What methodologies are recommended for metabolic flux analysis using L-Valine (15N)?

Methodological Answer:

  • Isotopomer Analysis: Use GC-MS or LC-MS to detect 15N incorporation into metabolites (e.g., glutamate, urea) .
  • Compartmental Modeling: Apply software like INCA or OpenFLUX to quantify flux rates in interconnected pathways .
  • Validation: Spike internal standards (e.g., 13C-valine) to correct for ionization efficiency variations .

Basic: What are best practices for presenting 15N tracer data in publications?

Methodological Answer:

  • Raw Data Deposition: Upload mass spectra and chromatograms to repositories like Zenodo or Figshare .
  • Table Design: Include columns for APE, SD, and n-values (e.g., n = 6 biological replicates) .
  • Statistical Reporting: Specify tests used (e.g., t-test, FDR correction) and effect sizes .
  • Visualization: Use heatmaps for isotopic enrichment patterns or Sankey diagrams for flux networks .

Basic: How to ensure reproducibility in L-Valine (15N) experiments?

Methodological Answer:

  • Protocol Detail: Document synthesis steps, storage temperatures, and instrument settings exhaustively .
  • Data Transparency: Share raw datasets, code for analysis, and metadata via FAIR-compliant platforms .
  • Inter-Lab Collaboration: Participate in round-robin studies to validate methods across institutions .

Advanced: What ethical and statistical considerations apply to 15N tracer studies in animal models?

Methodological Answer:

  • Ethical Compliance: Follow NIH guidelines for animal welfare, including sample size minimization .
  • Data Integrity: Pre-register hypotheses and analysis plans to avoid p-hacking .
  • Confidentiality: Anonymize data linked to proprietary compounds in public datasets .

Advanced: How can L-Valine (15N) be applied in cross-disciplinary studies (e.g., ecology or clinical research)?

Methodological Answer:

  • Ecology: Use soil-plant 15N pulse-chase experiments to quantify nitrogen cycling rates .
  • Clinical Research: Track 15N-valine incorporation into muscle proteins via biopsy and MS imaging .
  • Marine Biology: Couple with 13C-glucose for dual-isotope trophic transfer studies .

Advanced: How to calculate 15N tracer recovery rates in complex biological systems?

Methodological Answer:

  • Mass Balance Equations: Use:
    Recovery (%)=Total 15N detected15N administered×100\text{Recovery (\%)} = \frac{\text{Total 15N detected}}{\text{15N administered}} \times 100

  • Correction Factors: Adjust for endogenous 15N dilution using control group data .

  • Uncertainty Propagation: Report confidence intervals via Monte Carlo simulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.